3-Fluoropropane-1-sulfonamide
Overview
Description
3-Fluoropropane-1-sulfonamide is a research-use-only compound with the CAS number 1033906-62-5 . It has a molecular weight of 141.16 and a molecular formula of C3H8FNO2S .
Molecular Structure Analysis
The InChI code for 3-Fluoropropane-1-sulfonamide is 1S/C3H8FNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) . This indicates that the molecule consists of a three-carbon chain with a fluorine atom attached to the second carbon and a sulfonamide group attached to the third carbon .Scientific Research Applications
Radiolabeling in Medical Imaging
3-Fluoropropane-1-sulfonamide and related compounds have significant applications in medical imaging. A notable example is the use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for fluorine-18 labeling. This process involves radiolabeling various amines, which are then used in positron emission tomography (PET) imaging. Such labeled compounds have been investigated for their stability against degradation catalyzed by enzymes like carboxylesterase, which is crucial for the application in imaging agents (Löser et al., 2013).
Environmental Monitoring and Transformation
3-Fluoropropane-1-sulfonamide derivatives have been studied in environmental contexts, especially concerning their transformation products. For example, the structure and transformation products of Forafac®1157, a fluorinated surfactant used in firefighting foams, were elucidated. This product contains 6:2 fluorotelomer sulfonamide, and its transformation in organisms like blue mussel and turbot, as well as its photolytic transformation products, have been identified (Moe et al., 2012).
Biochemical Research and Drug Development
In biochemical and medicinal research, 3-Fluoropropane-1-sulfonamide analogs have been explored for their binding properties and potential as drug candidates. For example, studies on 3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides have been conducted to understand their binding to enzymes like phenylethanolamine N-methyltransferase (PNMT). Such research helps in the development of more effective inhibitors with potential therapeutic applications (Grunewald et al., 2006).
Fluorescent Dye Labeling
The compound has also been used in neuroscience research for fluorescent dye labeling. For instance, Sulforhodamine 101 (SR101), a red fluorescent dye used for staining astrocytes, has been labeled with [18F] using a sulfonamide-linker. This allows for the study of its biological behavior using imaging techniques (Kreimerman et al., 2017).
properties
IUPAC Name |
3-fluoropropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWLBHMNJWOAQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307012 | |
Record name | 3-Fluoro-1-propanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropropane-1-sulfonamide | |
CAS RN |
1033906-62-5 | |
Record name | 3-Fluoro-1-propanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033906-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-1-propanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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